4-(4-Fluorophenoxy)benzaldehyde
Overview
Description
4-(4-Fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9FO2. It is characterized by the presence of a fluorophenoxy group attached to a benzaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Fluorophenoxy)benzaldehyde can be synthesized through the reaction of 4-fluorobenzaldehyde with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products
Oxidation: 4-(4-Fluorophenoxy)benzoic acid.
Reduction: 4-(4-Fluorophenoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. It has been suggested that this compound can modulate the activity of calcium and sodium channels, which are crucial for various physiological processes . This modulation can lead to effects such as anticonvulsant activity, making it a potential candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenoxy)benzaldehyde
- 4-(4-Methoxyphenyl)benzaldehyde
- 4-(Diethoxymethyl)benzaldehyde
- 4-(4-Morpholinyl)benzaldehyde
- 4-(Diphenylamino)benzaldehyde
- 4-(Benzyloxy)benzaldehyde
- 4-[(Trimethylsilyl)ethynyl]benzaldehyde
Uniqueness
4-(4-Fluorophenoxy)benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
4-(4-fluorophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPBWHURNLRZQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397413 | |
Record name | 4-(4-Fluorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137736-06-2 | |
Record name | 4-(4-Fluorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Fluorophenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone in preventing seizures?
A1: While the precise mechanism remains under investigation, research suggests that this compound semicarbazone interacts with voltage-gated sodium channels in neurons [, ]. These channels play a crucial role in generating and propagating electrical signals in the nervous system. By blocking these channels, the compound is believed to reduce neuronal hyperexcitability, a hallmark of epileptic seizures. Studies suggest a "state-dependent" blockade, meaning the compound preferentially binds to activated sodium channels, potentially leading to a more targeted therapeutic effect with fewer side effects [].
Q2: What is the metabolic fate of this compound semicarbazone in the body?
A2: Following oral administration, this compound semicarbazone undergoes extensive metabolism, primarily in the liver []. The major metabolic pathway involves oxidation to its corresponding carboxylic acid metabolite [, ]. This metabolite, while present in plasma and tissues, does not exhibit anticonvulsant activity []. The compound is predominantly eliminated through urinary excretion, with enterohepatic circulation playing a role in its disposition [].
Q3: Are there any structural modifications that can impact the activity of this compound semicarbazone?
A3: Research suggests that the intact structure of this compound semicarbazone is crucial for its anticonvulsant activity []. The major metabolite, formed by the oxidation of the semicarbazone moiety to a carboxylic acid, lacks anticonvulsant properties []. This highlights the importance of the semicarbazone group and its specific interactions with the target, likely the voltage-gated sodium channels, for mediating the desired pharmacological effect.
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